molecular formula C22H28N2O2 B247738 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Katalognummer B247738
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: KICXRFKEYSPYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It was discovered by a team of researchers at the University of Sydney and is currently being investigated by a number of pharmaceutical companies for its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to work by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling in the nervous system, and blocking its activity has been shown to reduce pain in preclinical models.
Biochemical and Physiological Effects
1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include reducing the release of inflammatory cytokines, inhibiting the activation of glial cells in the nervous system, and reducing the activity of pain-sensing neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine for lab experiments is its specificity for the AT2R, which allows researchers to selectively target this receptor without affecting other signaling pathways. However, one limitation of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life, which may require frequent dosing in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine as a therapeutic agent. One area of interest is the use of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in combination with other pain medications to enhance their analgesic effects. Another potential direction is the development of novel formulations of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine that allow for sustained release and longer-lasting effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine and to identify potential biomarkers that could be used to predict patient response to the drug.

Synthesemethoden

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine can be synthesized using a multi-step process that involves the reaction of 4-ethylbenzylamine with 4-methylphenoxyacetyl chloride. The resulting intermediate is then reacted with piperazine to produce the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to be effective in reducing pain without causing the side effects associated with currently available pain medications. 1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have a rapid onset of action, making it a promising candidate for the treatment of acute pain.

Eigenschaften

Produktname

1-(4-Ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C22H28N2O2/c1-3-19-6-8-20(9-7-19)16-23-12-14-24(15-13-23)22(25)17-26-21-10-4-18(2)5-11-21/h4-11H,3,12-17H2,1-2H3

InChI-Schlüssel

KICXRFKEYSPYTC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Kanonische SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.